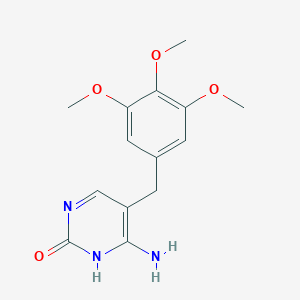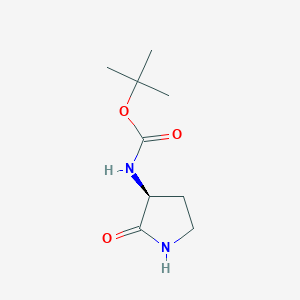
2-Désamino-2-hydroxy triméthoprime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trimethoprim and its derivatives, including 2-desamino-2-hydroxy trimethoprim, often involves multicomponent reactions that allow for structural modifications at various positions of the molecule. One such reaction is the Groebke-Blackburn-Bienaymé reaction, which has been utilized to create novel antibiotic compounds from trimethoprim, demonstrating the versatility in generating analogs with potentially improved or altered antimicrobial profiles (Pedrola et al., 2019).
Molecular Structure Analysis
The crystal and molecular structure of trimethoprim has been extensively analyzed using neutron diffraction, which provides a high-precision description of its structure. Such studies confirm the tautomeric form of the 2,4-diaminopyrimidine and reveal an extensive hydrogen-bonding ribbon that supports the binding of the drug to its target enzyme (Koetzle & Williams, 1976). These insights into trimethoprim's structure can aid in understanding the structural implications of modifying the molecule to create 2-desamino-2-hydroxy trimethoprim.
Chemical Reactions and Properties
Trimethoprim undergoes various chemical reactions, including chlorination and oxidation, which lead to the formation of chlorinated and hydroxylated products. These reactions are influenced by factors such as pH, indicating the compound's reactive nature under different environmental conditions (Dodd & Huang, 2007). Understanding these reactions is crucial for predicting the behavior and stability of its derivatives, including 2-desamino-2-hydroxy trimethoprim.
Physical Properties Analysis
The physical properties of trimethoprim, such as solubility and stability, are critical for its pharmaceutical application. Studies have shown that modifications to trimethoprim's structure, such as the introduction of hydroxy or acetyl groups, can significantly affect these properties, potentially improving its solubility and therapeutic efficacy (Elshaer et al., 2012). These findings highlight the importance of physical property analysis in the development of trimethoprim derivatives.
Chemical Properties Analysis
The chemical properties of trimethoprim, including its reactivity with various chemical species and its degradation pathways, have been explored to understand its environmental fate and the potential for creating more stable or effective derivatives. For example, the degradation of trimethoprim by thermo-activated persulfate oxidation reveals specific reactive sites within the molecule and the formation of intermediate products (Ji et al., 2016). These studies provide insights into the chemical behavior of trimethoprim and its derivatives, including 2-desamino-2-hydroxy trimethoprim.
Applications De Recherche Scientifique
Dégradation des antibiotiques dans les eaux usées
Le composé « 2-Désamino-2-hydroxy triméthoprime » est un dérivé du triméthoprime (TMP), un agent antimicrobien à large spectre. Des études ont porté sur l’efficacité d’élimination du TMP dans un système de persulfate activé par les UV . Cette recherche est cruciale pour comprendre comment dégrader efficacement les antibiotiques dans les eaux usées .
Photodégradation dans les milieux aquatiques
Une autre application du « this compound » réside dans la transformation photochimique indirecte des antibiotiques dans les milieux aquatiques . Ce processus s’est avéré être un moyen efficace de dégrader le sulfaméthoxazole (SMX) et le TMP .
Technologie d’oxydation photo-Fenton
La technologie d’oxydation photo-Fenton a été utilisée pour dégrader le triméthoprime dans les eaux usées . Cette application est importante pour le traitement des produits pharmaceutiques et de soins personnels (PPCP) dans les eaux usées .
Pharmacophore dans les agents puissants
Le composé « 6-amino-5-[(3,4,5-triméthoxyphényl)méthyl]-1H-pyrimidin-2-one » sert de pharmacophore dans de nombreux agents puissants présentant divers effets de bioactivité . Ce fragment est bien présent dans les structures moléculaires de diverses études de recherche, démontrant une multi-activité remarquable ou un ciblage spécifique .
Activité anticancéreuse
Des composés contenant le groupe « 6-amino-5-[(3,4,5-triméthoxyphényl)méthyl]-1H-pyrimidin-2-one » ont montré des effets anticancéreux notables . Ils inhibent efficacement la tubuline, la protéine de choc thermique 90 (Hsp90), la thioredoxine réductase (TrxR), la déméthylase 1 spécifique de la lysine des histones (HLSD1), la kinase de type récepteur de l’activin-2 (ALK2), la P-glycoprotéine (P-gp) et le récepteur β du facteur de croissance dérivé des plaquettes <svg class="icon" height="16" p
Mécanisme D'action
Target of Action
The primary target of 2-Desamino-2-hydroxy trimethoprim, also known as 6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one, is the bacterial enzyme dihydrofolate reductase (DHFR) . This enzyme plays a critical role in the synthesis of tetrahydrofolic acid (THF), a molecule essential for the production of bacterial DNA .
Mode of Action
2-Desamino-2-hydroxy trimethoprim acts by inhibiting DHFR, thereby preventing the formation of THF . This inhibition disrupts the synthesis of bacterial DNA, leading to the cessation of bacterial growth and survival . The compound’s mode of action is similar to that of trimethoprim, another antifolate antibiotic .
Biochemical Pathways
By inhibiting DHFR, 2-Desamino-2-hydroxy trimethoprim disrupts the folic acid pathway, which is crucial for the synthesis of nucleic acids in bacteria . This disruption affects downstream processes, including DNA replication and cell division, ultimately leading to bacterial death .
Pharmacokinetics
Trimethoprim, a structurally related compound, is well absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted in urine . .
Result of Action
The inhibition of DHFR by 2-Desamino-2-hydroxy trimethoprim results in the disruption of bacterial DNA synthesis . This disruption prevents bacterial replication and growth, leading to the death of the bacteria .
Action Environment
The action of 2-Desamino-2-hydroxy trimethoprim can be influenced by environmental factors such as pH . For instance, the basicity of trimethoprim, a related compound, allows it to exist in different ionization states at different pH levels, which can affect its interaction with bacterial metabolism . Additionally, the presence of other substances in the environment, such as additional carbon sources, can also influence the biodegradation of the compound .
Orientations Futures
The modification of the 2’-amino group in trimethoprim analogs, such as 2-Desamino-2-hydroxy trimethoprim, is an attractive direction for future research. This modification overcomes the action of resistance determinants acting at that position and results in increased selectivity for the prokaryotic over eukaryotic ribosomes .
Propriétés
IUPAC Name |
6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-16-14(18)17-13(9)15/h5-7H,4H2,1-3H3,(H3,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDLMYVTTNXWRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C(NC(=O)N=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60729-91-1 |
Source


|
| Record name | 2-Desamino-2-hydroxy trimethoprim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060729911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-DESAMINO-2-HYDROXY TRIMETHOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376E44QHJS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














